![molecular formula C17H19N B232176 N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine](/img/structure/B232176.png)
N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine, also known as SCH23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in 1983 by researchers at the pharmaceutical company Schering-Plough. Since then, it has been extensively studied for its potential use in scientific research.
Wirkmechanismus
N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine acts as a competitive antagonist at the dopamine D1 receptor. It binds to the receptor and prevents dopamine from binding, thereby blocking its downstream signaling pathways. This results in a decrease in the activity of the dopamine D1 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine are primarily related to its antagonistic action at the dopamine D1 receptor. It has been shown to decrease the release of dopamine in the prefrontal cortex and the nucleus accumbens, two brain regions involved in reward and motivation. It has also been shown to decrease the activity of the mesolimbic dopamine system, which is involved in drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine is its high selectivity for the dopamine D1 receptor. This allows researchers to study the specific effects of dopamine D1 receptor blockade without interfering with other neurotransmitter systems. However, one limitation of N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over long periods of time.
Zukünftige Richtungen
There are several future directions for research involving N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine. One area of interest is the potential use of N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine as a therapeutic agent for various neurological and psychiatric disorders. Another area of interest is the development of new compounds that target the dopamine D1 receptor with greater selectivity and efficacy. Finally, there is ongoing research into the role of the dopamine D1 receptor in various physiological and pathological processes, which may lead to new insights into the underlying mechanisms of these processes.
Synthesemethoden
The synthesis of N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine involves several steps. The first step is the preparation of the starting material, 10,11-dihydro-5H-dibenzo[a,d]cycloheptene. This is achieved by the reduction of the corresponding ketone using sodium borohydride. The resulting dihydro compound is then treated with methylamine to form the final product, N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine.
Wissenschaftliche Forschungsanwendungen
N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine has been widely used in scientific research to study the dopamine D1 receptor and its role in various physiological and pathological processes. It has been used to investigate the involvement of the dopamine D1 receptor in reward, motivation, learning, and memory. It has also been used to study the role of the dopamine D1 receptor in drug addiction, schizophrenia, and Parkinson's disease.
Eigenschaften
Molekularformel |
C17H19N |
|---|---|
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
1-(6,11-dihydro-5H-dibenzo[1,2-a:1//',2//'-e][7]annulen-11-yl)-N-methylmethanamine |
InChI |
InChI=1S/C17H19N/c1-18-12-17-15-8-4-2-6-13(15)10-11-14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3 |
InChI-Schlüssel |
KRGZWDPNVIINFY-UHFFFAOYSA-N |
SMILES |
CNCC1C2=CC=CC=C2CCC3=CC=CC=C13 |
Kanonische SMILES |
CNCC1C2=CC=CC=C2CCC3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-9-ol](/img/structure/B232093.png)
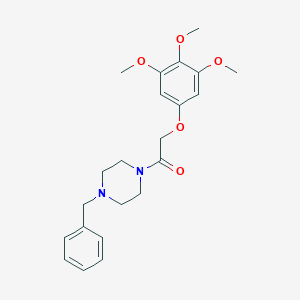
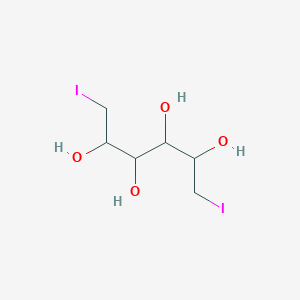
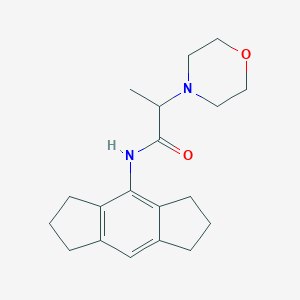
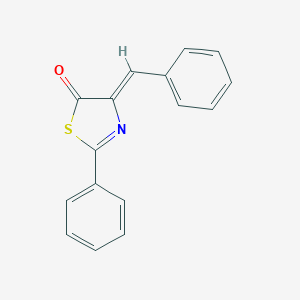
![2-[4-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232105.png)
![1-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232106.png)
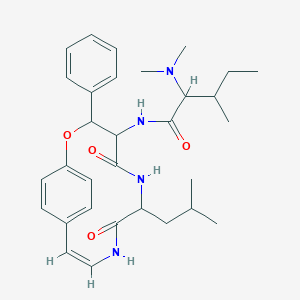
![7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether](/img/structure/B232113.png)
![N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine](/img/structure/B232114.png)
![3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol](/img/structure/B232115.png)

![{2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol](/img/structure/B232118.png)
![4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol](/img/structure/B232123.png)